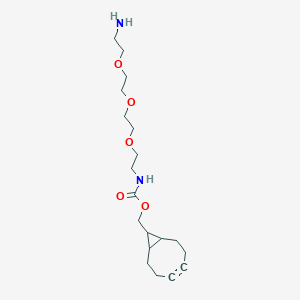
BCN-exo-PEG3-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-exo-PEG3-NH2 is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a PEG-based (polyethylene glycol) linker that contains a BCN (bicyclo[6.1.0]nonyne) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This makes it a valuable reagent in click chemistry, a class of biocompatible reactions that are used to quickly and reliably join molecular building blocks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
BCN-exo-PEG3-NH2 is synthesized through a series of chemical reactions that involve the introduction of the BCN group to a PEG chain with an amine terminus. The synthetic route typically involves the following steps:
BCN Introduction: The BCN group is introduced to the PEG chain through a reaction with a suitable precursor.
Amine Functionalization: The terminal amine group is introduced to the PEG chain
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the PEGylated intermediate.
Purification: The intermediate is purified to remove any impurities.
Functionalization: The BCN group and terminal amine are introduced.
Final Purification: The final product is purified and tested for quality control
Análisis De Reacciones Químicas
Types of Reactions
BCN-exo-PEG3-NH2 primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules.
Conditions: Mild conditions, typically at room temperature, without the need for a catalyst
Major Products
The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage .
Aplicaciones Científicas De Investigación
BCN-exo-PEG3-NH2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are molecules that can selectively degrade target proteins.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug development, particularly in the creation of targeted therapies.
Industry: Applied in the development of new materials and nanotechnology
Mecanismo De Acción
BCN-exo-PEG3-NH2 exerts its effects through the SPAAC reaction. The BCN group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and the synthesis of complex molecules like PROTACs .
Comparación Con Compuestos Similares
Similar Compounds
BCN-PEG3-NH2: Similar to BCN-exo-PEG3-NH2 but with a different PEG chain length.
BCN-PEG4-NH2: Another variant with a longer PEG chain.
BCN-PEG2-NH2: A variant with a shorter PEG chain
Uniqueness
This compound is unique due to its specific PEG chain length and the presence of the BCN group, which allows for efficient SPAAC reactions. This makes it particularly useful in the synthesis of PROTACs and other complex molecules .
Propiedades
Fórmula molecular |
C19H32N2O5 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H32N2O5/c20-7-9-23-11-13-25-14-12-24-10-8-21-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15,20H2,(H,21,22) |
Clave InChI |
WICZFPOMYSGZNG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCOCCN)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


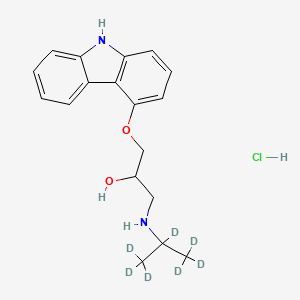

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
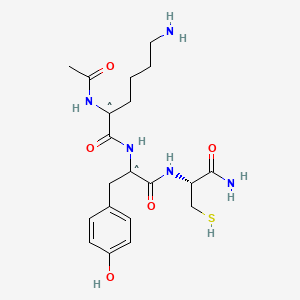

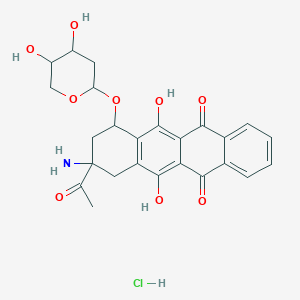
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
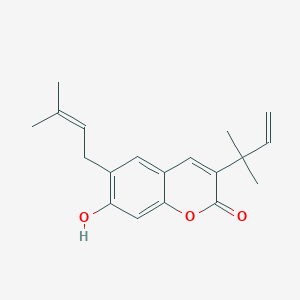

![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
![3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)
